molecular formula C22H18N4O4 B4932630 3-(3,4,5-trimethoxyphenyl)pyrido[3',4':5,6]pyrimido[1,2-a]benzimidazol-4(3H)-one

3-(3,4,5-trimethoxyphenyl)pyrido[3',4':5,6]pyrimido[1,2-a]benzimidazol-4(3H)-one

Cat. No. B4932630
M. Wt: 402.4 g/mol
InChI Key: NTQDHHXSGLNMBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,4,5-trimethoxyphenyl)pyrido[3',4':5,6]pyrimido[1,2-a]benzimidazol-4(3H)-one is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TMB-4 and has a unique chemical structure that makes it a promising candidate for research purposes.

Mechanism of Action

The mechanism of action of TMB-4 is not fully understood. However, studies have suggested that TMB-4 exerts its effects by inhibiting the activity of certain enzymes and signaling pathways that are involved in the development and progression of cancer and neurodegenerative diseases.
Biochemical and Physiological Effects:
TMB-4 has been shown to have several biochemical and physiological effects. Studies have shown that TMB-4 can induce apoptosis in cancer cells, inhibit cell proliferation, and reduce inflammation. TMB-4 has also been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the significant advantages of TMB-4 is its potent anticancer and neuroprotective properties. TMB-4 is also relatively stable and can be easily synthesized in the laboratory. However, the synthesis process is complex and requires expertise in organic chemistry. Additionally, the exact mechanism of action of TMB-4 is not fully understood, which limits its potential applications.

Future Directions

There are several future directions for research on TMB-4. One of the significant areas of research is the development of TMB-4 analogs that have improved potency and selectivity. Another area of research is the identification of the exact mechanism of action of TMB-4, which will help in the development of more effective treatments for cancer and neurodegenerative diseases. Additionally, TMB-4 can be studied for its potential applications in other fields, such as infectious diseases and cardiovascular diseases.
Conclusion:
In conclusion, TMB-4 is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. TMB-4 has potent anticancer and neuroprotective properties and has been extensively studied for its potential applications in the treatment of cancer and neurodegenerative diseases. The synthesis process of TMB-4 is complex and requires expertise in organic chemistry. There are several future directions for research on TMB-4, including the development of TMB-4 analogs and the identification of the exact mechanism of action of TMB-4.

Synthesis Methods

The synthesis of TMB-4 involves several steps, starting from the reaction of 3,4,5-trimethoxybenzaldehyde with 2-aminopyridine to form an intermediate compound. This intermediate is then reacted with 2,3-dichloroquinoxaline to form TMB-4. The synthesis process is complex and requires expertise in organic chemistry.

Scientific Research Applications

TMB-4 has been extensively studied for its potential applications in various fields of research. One of the significant applications of TMB-4 is in the field of cancer research. Studies have shown that TMB-4 has potent anticancer properties and can induce apoptosis in cancer cells. TMB-4 has also been studied for its potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders.

properties

IUPAC Name

5-(3,4,5-trimethoxyphenyl)-1,5,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),3,8,10,12,14,16-heptaen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O4/c1-28-18-10-13(11-19(29-2)20(18)30-3)25-9-8-16-14(21(25)27)12-23-22-24-15-6-4-5-7-17(15)26(16)22/h4-12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTQDHHXSGLNMBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)N2C=CC3=C(C2=O)C=NC4=NC5=CC=CC=C5N34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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